1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate
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Overview
Description
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Formation of the pyrazole ring: This involves the reaction of hydrazine derivatives with 1,3-diketones under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole and pyrazole derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the bioactivity of the benzimidazole and pyrazole rings.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate
- 1-(1H-benzimidazol-2-yl)-3-ethyl-1H-pyrazol-5-yl benzoate
- 1-(1H-benzimidazol-2-yl)-3-butyl-1H-pyrazol-5-yl benzoate
Uniqueness
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-yl benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the pyrazole ring can affect the compound’s lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)-5-propylpyrazol-3-yl] benzoate |
InChI |
InChI=1S/C20H18N4O2/c1-2-8-15-13-18(26-19(25)14-9-4-3-5-10-14)24(23-15)20-21-16-11-6-7-12-17(16)22-20/h3-7,9-13H,2,8H2,1H3,(H,21,22) |
InChI Key |
KMBTVQGXZDEYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1)OC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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